Methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
The compound is synthesized through multi-step substitution reactions, resulting in boric acid ester intermediates with benzene rings. Its structure is confirmed by various spectroscopic methods, including FTIR, NMR, and mass spectrometry, and single crystal X-ray diffraction. The molecule's conformation and properties are further explored through density functional theory (DFT), revealing consistency between DFT-optimized structures and crystallographic data. The study also delves into the molecular electrostatic potential and frontier molecular orbitals, uncovering some physicochemical properties of the compound (P.-Y. Huang et al., 2021).
Advanced Material Design
In the realm of material science, this compound is utilized in the design and synthesis of boron-containing derivatives with potential as HGF-mimetic agents. These derivatives are synthesized through reactions like the Miyaura borylation, yielding products that are currently under evaluation for their biological activities (B. Das, Xiangying Tang, & S. Sanyal, 2011).
Chemical Sensing and Detection
A notable application includes its use in developing organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a signature compound of peroxide-based explosives. By synthesizing imine derivatives that show fast deboronation velocity in H2O2 vapor, researchers have advanced the detection capabilities for such compounds, significantly reducing the response time and enhancing sensitivity (Yanyan Fu et al., 2016).
Organic Synthesis and Polymer Chemistry
This compound plays a crucial role in organic synthesis, especially in the development of conjugated polymers. It serves as a key intermediate in Suzuki coupling reactions, facilitating the synthesis of polymers with varied applications in electronics and photonics. Such polymers exhibit unique luminescent properties, with potential utility in optoelectronic devices (Yu Zhu et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in borylation reactions . These reactions typically target alkyl or aryl alkynes and alkenes .
Mode of Action
The compound likely interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate at the benzylic C-H bond of alkylbenzenes . This interaction results in the formation of a new carbon-boron bond .
Biochemical Pathways
The formation of carbon-boron bonds through borylation can significantly alter the chemical properties of the target molecules, potentially affecting various biochemical pathways .
Result of Action
The formation of carbon-boron bonds can significantly alter the chemical properties of the target molecules, potentially leading to various molecular and cellular effects .
Properties
IUPAC Name |
methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSRRHCLKMGMCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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